molecular formula C17H26N2O B12452874 N-benzyl-N-butylpiperidine-4-carboxamide

N-benzyl-N-butylpiperidine-4-carboxamide

Cat. No.: B12452874
M. Wt: 274.4 g/mol
InChI Key: OTASJMCVGCQHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Piperidine-Based Chemical Space

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a fundamental building block in the synthesis of a vast array of pharmaceutical agents. nih.govresearchgate.net Its prevalence is underscored by the fact that it is one of the most common heterocyclic motifs found in FDA-approved drugs. researchgate.net The structural and physicochemical properties of the piperidine ring, such as its three-dimensional nature and the ability to be substituted at various positions, allow for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.gov

Piperidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including but not limited to central nervous system (CNS) disorders, cardiovascular diseases, and oncology. researchgate.net The nitrogen atom of the piperidine ring is often a key site for substitution, allowing for the introduction of various functional groups that can modulate a compound's interaction with biological targets. The N-benzyl group, as seen in the subject compound, is a common substituent that can influence a molecule's properties, including its ability to cross the blood-brain barrier. nih.gov

Significance of N-benzylpiperidine-4-carboxamide Scaffolds in Medicinal Chemistry and Drug Discovery

The N-benzylpiperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it has been found to be a versatile framework for the development of ligands for multiple biological targets. This scaffold is a core component of numerous compounds that have been investigated for their potential therapeutic applications.

Research has demonstrated that derivatives of N-benzylpiperidine-4-carboxamide can act as potent inhibitors of various enzymes and receptors. For instance, a series of N-benzylpiperidine carboxamide derivatives were designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov In these studies, the amide linker was introduced to improve metabolic stability compared to an ester linker. nih.gov

Furthermore, the N-benzylpiperidine-4-carboxamide scaffold has been explored for its ability to modulate monoamine transporters. A study on 24 synthetic 4-benzylpiperidine (B145979) carboxamides revealed their effects on the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov The structure-activity relationship (SAR) studies from this research highlighted how modifications to the scaffold, such as the length of a carbon linker and substitutions on the aromatic ring, could significantly alter the potency and selectivity for these transporters. nih.gov

The versatility of this scaffold is also evident in its application to the development of sigma receptor ligands. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to the carboxamide, showed high affinity and selectivity for sigma-1 receptors. nih.gov

Overview of Research Trajectories for N-benzyl-N-butylpiperidine-4-carboxamide and its Analogues

While specific research on this compound is not prominent in the available literature, the research on its analogues provides a clear indication of potential research directions. The "N-butyl" substituent on the carboxamide nitrogen would be a key point of investigation in any research program. Its size, lipophilicity, and potential for specific interactions would be compared against other substituents to build a comprehensive SAR.

Based on the research trajectories of its analogues, investigations into this compound would likely fall into the following areas:

Cholinesterase Inhibition: Following the precedent set by other N-benzylpiperidine carboxamides, this compound would be a candidate for evaluation as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The butyl group would be a novel addition to the existing SAR for this class of inhibitors.

Monoamine Reuptake Inhibition: The known activity of related scaffolds on serotonin, norepinephrine, and dopamine transporters suggests that this compound could be investigated as a potential antidepressant or for other CNS disorders. nih.gov Research would focus on determining its potency and selectivity profile for these transporters.

Sigma Receptor Modulation: Given the high affinity of related compounds for sigma receptors, it would be a logical step to assess the binding affinity of this compound for these receptors. nih.gov This could lead to potential applications in areas such as oncology, neuropathic pain, and psychiatric disorders.

5α-Reductase Inhibition: Some piperidine derivatives have been investigated as inhibitors of 5α-reductase, an enzyme involved in the conversion of testosterone (B1683101) to dihydrotestosterone. nih.gov This opens another potential avenue of research for this compound in conditions such as benign prostatic hyperplasia and androgenic alopecia. nih.gov

Detailed Research Findings for Analogues of this compound

The following tables present data from studies on analogues of this compound, illustrating the type of data that would be sought in research on the title compound.

Table 1: Cholinesterase Inhibitory Activity of N-benzylpiperidine Carboxamide Analogues Data from a study on novel cholinesterase inhibitors for Alzheimer's disease. nih.gov

CompoundAnalogue StructureAChE IC₅₀ (µM)
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94 ± 1.08
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25

Table 2: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamide Analogues Data from a study on modulating serotonin/norepinephrine reuptake inhibitors to triple reuptake inhibitors. nih.gov

CompoundLinker LengthAromatic SubstituentSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Analogue A 2 carbonsBiphenyl (B1667301)15.325.1123.4
Analogue B 3 carbonsBiphenyl12.819.8>1000
Analogue C 2 carbonsDiphenyl45.633.289.7

Table 3: Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues Data from a study on selective sigma-1 receptor ligands. nih.gov

CompoundPhenylacetamide Substitutionσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
1 Unsubstituted3.90240
11 2-Fluoro3.56667
5 3-Chloro1.89110

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-benzyl-N-butylpiperidine-4-carboxamide

InChI

InChI=1S/C17H26N2O/c1-2-3-13-19(14-15-7-5-4-6-8-15)17(20)16-9-11-18-12-10-16/h4-8,16,18H,2-3,9-14H2,1H3

InChI Key

OTASJMCVGCQHSR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-benzyl-N-butylpiperidine-4-carboxamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available starting materials. The primary disconnections are:

Amide Bond Disconnection: The most evident disconnection is at the amide linkage. This C-N bond cleavage between the carbonyl group and the butylamino nitrogen reveals two key synthons: an activated form of N-benzylpiperidine-4-carboxylic acid and butylamine (B146782).

N-Benzyl Bond Disconnection: The second disconnection breaks the bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group. This C-N bond cleavage points to a piperidine-4-carboxylic acid derivative and a suitable benzylating agent, such as benzyl bromide or benzyl chloride, as precursors.

Piperidine Core: The piperidine-4-carboxylic acid derivative itself is a common starting material, often derived from commercially available piperidine-4-carboxylic acid or 4-cyanopiperidine. google.comgoogle.com

This analysis outlines a convergent synthetic strategy: preparing a suitably N-benzylated piperidine-4-carboxylic acid intermediate, followed by its coupling with butylamine to form the final amide product.

Classical Synthetic Routes to the Piperidine-4-carboxamide Core

The classical synthesis follows the forward direction of the retrosynthetic pathway, building the molecule in a stepwise manner.

The synthesis typically commences with a commercially available piperidine-4-carboxylic acid or its ester. google.com A common initial step is the esterification of the carboxylic acid, which can facilitate purification and subsequent reactions. For instance, 4-piperidinecarboxylic acid can be converted to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol (B129727). google.com In this process, thionyl chloride reacts with methanol to form methyl chloride and HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product.

Alternatively, esterification can be achieved under basic conditions. The protection of the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) is a frequent strategy to avoid side reactions. chemicalbook.com The resulting N-Boc-piperidine-4-carboxylic acid can then be esterified using reagents such as iodomethane (B122720) in the presence of a base like potassium carbonate. chemicalbook.com

Method Reagents Product Reference
Acid-Catalyzed Esterification4-piperidinecarboxylic acid, Methanol, Thionyl ChlorideMethyl 4-piperidinecarboxylate hydrochloride google.com
Base-Mediated Esterification1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, Iodomethane, Potassium Carbonate1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate chemicalbook.com
Diazomethane Esterification1-tert-butoxycarbonyl-piperidine-4-carboxylic acid, Trimethylsilyl diazomethane, Methanol1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate chemicalbook.com

The introduction of the benzyl group onto the piperidine nitrogen is a standard N-alkylation reaction. Starting with a piperidine-4-carboxylic acid ester hydrochloride, the secondary amine is alkylated using a benzyl halide. google.com A typical procedure involves reacting methyl 4-piperidinecarboxylate hydrochloride with benzyl bromide in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. google.comchemicalforums.com The reaction is often carried out by heating the mixture at reflux in a suitable solvent like methanol. google.com The choice of base and solvent can be critical, as polar solvents may favor an SN1 mechanism, especially for reactive electrophiles like p-methoxybenzyl chloride. chemicalforums.com

Starting Material Reagents Product Reference
Methyl 4-piperidinecarboxylate hydrochlorideBenzyl bromide, Triethylamine, MethanolMethyl N-benzyl-4-piperidinecarboxylate google.com
PiperidineBenzyl chloride, Potassium Carbonate, EthanolN-benzylpiperidine chemicalforums.com

The final key step is the formation of the amide bond. This transformation requires coupling the N-benzylpiperidine-4-carboxylic acid intermediate with butylamine. A common and effective method involves a two-step process: first, the carboxylic acid is converted into a more reactive acyl chloride, and second, the acyl chloride is reacted with the amine. google.com

The activation of the carboxylic acid is typically achieved using thionyl chloride or oxalyl chloride. For example, N-benzyl-4-piperidinecarboxylic acid is refluxed with thionyl chloride to produce N-benzylpiperidine-4-carbonyl chloride. google.com This intermediate is then reacted with butylamine in a suitable solvent, often in the presence of a base to scavenge the HCl byproduct, to yield this compound.

Modern amide bond formation can also be accomplished in a single step using various coupling reagents that activate the carboxylic acid in situ.

Method Reagents Notes Reference
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chlorideConverts the carboxylic acid to a highly reactive acyl chloride intermediate. google.com
AmidationAcyl chloride, Butylamine, Base (e.g., Triethylamine)The amine attacks the acyl chloride to form the amide bond. google.com
Direct CouplingCarboxylic acid, Butylamine, Coupling agents (e.g., DCC, EDC, HATU)Forms the amide bond directly without isolating the acid chloride. researchgate.netresearchgate.net
TBN-Mediated SynthesisAmides can be hydrolyzed to carboxylic acids using tert-Butyl nitrite (B80452) (TBN) under mild, metal-free conditions.This represents a method for precursor synthesis rather than direct amide formation with butylamine. organic-chemistry.org organic-chemistry.org

Advanced Synthetic Strategies for this compound and Analogues

While classical methods are robust, advanced strategies offer greater control, particularly over stereochemistry, and can improve efficiency. tandfonline.comnih.gov These methods are crucial for synthesizing specific isomers of analogues that may possess distinct biological activities.

For analogues of this compound with additional substituents on the piperidine ring, controlling the stereochemistry is paramount. Several advanced strategies have been developed for the stereoselective synthesis of substituted piperidines. rsc.orgnih.gov

Diastereoselective Hydrogenation: The catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor is a powerful method for establishing the stereochemistry of the piperidine ring. nih.govwhiterose.ac.uk The choice of catalyst and reaction conditions determines the facial selectivity of the hydrogen addition, leading to a predominance of either the cis or trans diastereomer. For example, the hydrogenation of substituted pyridines using platinum oxide (PtO₂) often results in the cis product, which can sometimes be epimerized to the more thermodynamically stable trans isomer using a base. whiterose.ac.uk

Pyridine Substrate Catalyst/Conditions Diastereomeric Ratio (dr) Reference
2-Methyl-4-methoxycarbonylpyridineH₂, PtO₂, AcOH>95:5 (cis:trans) whiterose.ac.uk
2,6-Dimethyl-4-methoxycarbonylpyridineH₂, PtO₂, AcOH>95:5 (cis:trans) whiterose.ac.uk
3,5-Dimethyl-4-methoxycarbonylpyridineH₂, Pd/C, EtOH65:35 (cis:trans) whiterose.ac.uk

Cyclization Reactions: Gold-catalyzed intramolecular cyclization of N-homopropargyl amides provides a modular route to highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This sequence involves a gold-catalyzed cyclization followed by a reduction and a spontaneous Ferrier rearrangement. nih.gov

Multi-component Reactions: Reactions that form multiple bonds in a single operation, such as the vinylogous Mannich reaction, can assemble complex chiral piperidines from simple precursors. rsc.org A stereoselective three-component reaction of a dienolate, an aldehyde, and an amine can generate a chiral dihydropyridinone, which serves as a versatile intermediate for various piperidine alkaloids. rsc.org

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries enables the enantioselective synthesis of piperidine derivatives. mdpi.com For instance, palladium-catalyzed enantioselective alkene cyclization using a chiral pyridine-oxazoline ligand has been developed to form substituted piperidines. nih.gov

These advanced methods provide the tools necessary to synthesize structurally complex and stereochemically defined analogues of this compound for further study.

Application of Modern Coupling Reactions

The construction of the this compound scaffold and its derivatives often involves modern coupling reactions to form the key amide bond. A common approach is the acylation of a suitable amine with a carboxylic acid derivative. For instance, the synthesis can be achieved by reacting N-benzyl-4-piperidinecarboxylic acid with an amine. google.com This method typically involves the use of coupling agents to facilitate the formation of the amide linkage.

Another versatile method involves the reaction of substituted benzylamines with isocyanates. For example, substituted isocyanates can be condensed with a piperidine derivative under the catalysis of a base like triethylamine to yield the desired carboxamide products. nih.gov This approach allows for the introduction of various substituents on the benzyl ring, providing a diverse range of analogs. The synthesis of the isocyanate precursors can be achieved by treating the corresponding substituted benzylamine (B48309) with triphosgene. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for achieving high yields and purity of this compound derivatives. The choice of solvent, temperature, and catalyst can significantly influence the outcome of the synthesis. For example, in three-component condensation reactions, the use of water as a green solvent has been shown to be effective. researchgate.net In some cases, the use of organic solvents did not yield the desired product, highlighting the importance of the reaction medium. researchgate.net

Parameter Condition Outcome Reference
SolventWaterFormation of desired product researchgate.net
SolventOrganic SolventsFormation of alternative product researchgate.net
CatalystMagnetic NanocatalystHigh yields, simplified purification researchgate.net
Temperature0°C (for a related intermediate)Mild conditions, high repeatability google.comgoogle.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These modifications are typically focused on the N-benzyl group, the piperidine ring, and the amide moiety.

The N-benzyl group is a common target for derivatization. Introducing substituents on the phenyl ring can significantly impact the biological activity of the resulting compounds. For example, the introduction of a chlorine atom at the meta position of the phenyl ring in a series of N-benzylpiperidine amides resulted in selective inhibitors of a particular enzyme. ptfarm.pl The synthesis of these analogs often involves the reaction of a substituted benzylamine with a piperidine carboxylic acid derivative. ptfarm.plnih.gov The design of these molecules is often based on existing pharmacophores, such as the N-benzylpiperidine moiety found in donepezil. ptfarm.pl

Modifications to the piperidine ring itself can also be explored to fine-tune the properties of the molecule. While direct substitution on the piperidine ring of the final this compound is less commonly described, the initial synthesis can start from a substituted piperidine-4-carboxylic acid. nih.gov This allows for the introduction of various functional groups on the piperidine ring, which can influence the compound's conformation and interactions with biological targets.

The amide linker is a critical component of the scaffold, and its modification can lead to compounds with improved properties. In some cases, the ester linker in a lead compound was replaced with a more metabolically stable amide linker. nih.gov The length of the linker between the piperidine ring and the benzyl group can also be varied to optimize biological activity. This can be achieved by using different starting materials with varying chain lengths.

Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound. drughunter.com For the this compound scaffold, various bioisosteric replacements can be considered for the amide group. Heterocyclic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding properties of amides while potentially enhancing metabolic stability. drughunter.com Another potential replacement is the trifluoroethylamine group, which can mimic the carbonyl group of the amide and increase metabolic stability. drughunter.com The goal of such replacements is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com

Original Group Potential Bioisostere Rationale Reference
AmideTriazoleMimics H-bonding, enhances metabolic stability drughunter.com
AmideOxadiazoleMimics H-bonding, enhances metabolic stability drughunter.com
AmideTrifluoroethylamineMimics carbonyl, enhances metabolic stability drughunter.com
PhenylPyridyl, ThiopheneSimilar size and electronic properties cambridgemedchemconsulting.com

Structure Activity Relationship Sar Studies

General Principles of SAR in N-benzylpiperidine-4-carboxamides

The biological activity of N-benzylpiperidine-4-carboxamides is governed by the interplay of its three main structural components: the N-benzyl group, the piperidine (B6355638) ring, and the carboxamide moiety. nih.govnih.gov SAR studies reveal that modifications to each of these regions can significantly influence a compound's potency and selectivity towards various biological targets, including monoamine transporters and cholinesterases. nih.govkoreascience.kr For instance, the nature of the substituents on the aromatic ring of the N-benzyl group plays a critical role in determining selectivity for the serotonin (B10506) transporter (SERT) versus the dopamine (B1211576) transporter (DAT). nih.govkoreascience.kr Similarly, the length and nature of the linker in the carboxamide portion can drastically alter activity, with derivatives having a three-carbon linker showing better dual serotonin and norepinephrine (B1679862) reuptake inhibition compared to those with a two-carbon linker. nih.gov The piperidine ring itself, while often serving as a central scaffold, can also be modified to fine-tune binding and functional activity. nih.gov

Influence of the N-Benzyl Substituent on Biological Activity and Selectivity

The N-benzyl substituent is a key determinant of the biological activity and selectivity of N-benzylpiperidine-4-carboxamides. researchgate.net The substitution pattern on the benzyl (B1604629) ring can dramatically alter the compound's interaction with its target. For example, in the context of monoamine reuptake inhibition, compounds bearing a biphenyl (B1667301) group tend to show strong inhibition of the serotonin transporter (SERT), whereas those with a diphenyl group exhibit very weak inhibition of SERT but potent inhibition of the dopamine transporter (DAT). nih.govkoreascience.kr Furthermore, compounds with a 2-naphthyl substitution on the N-benzyl moiety generally exhibit enhanced inhibition of both the norepinephrine transporter (NET) and SERT compared to those with a 1-naphthyl substitution. nih.govkoreascience.kr

The selectivity for sigma receptors over dopamine D2 or serotonin 5-HT2 receptors appears to be governed by the chemical nature of the piperidine nitrogen substituent. researchgate.net In the context of cholinesterase inhibition, a 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid was found to have the highest inhibitory activity towards butyrylcholinesterase (BuChE). researchgate.net

Table 1: Influence of N-Benzyl Substituents on Monoamine Transporter Inhibition

N-Benzyl Substituent Target Selectivity Research Finding
Biphenyl SERT Compounds with a biphenyl ring exhibit a higher degree of inhibition of the serotonin transporter. nih.govkoreascience.kr
Diphenyl DAT Compounds with a diphenyl group exhibit stronger inhibition of dopamine reuptake. nih.gov
2-Naphthyl NET and SERT Compounds with a 2-naphthyl substitution generally exhibit enhanced inhibition of norepinephrine and serotonin reuptake. nih.govkoreascience.kr

Impact of Piperidine Ring Modifications on Receptor Binding and Functional Activity

Modifications to the piperidine ring of N-benzylpiperidine-4-carboxamides can significantly impact receptor binding and functional activity. The piperidine ring can be substituted at various positions, and these substitutions can influence the compound's affinity for its target. For example, the introduction of a methyl group on the nitrogen atom of the piperidine ring can increase lipophilic interactions within the binding pocket of the σ₁ receptor. nih.gov The orientation of substituents on the piperidine ring is also crucial.

In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide aromatic ring influenced affinity for both σ₁ and σ₂ receptors. acs.org Generally, 3-substituted compounds displayed higher affinity for both receptor subtypes compared to their 2- and 4-substituted counterparts. acs.org The nature of the substituent on the piperidine nitrogen also dictates selectivity for sigma sites over dopamine D2 or serotonin 5-HT2 receptors. researchgate.net Furthermore, the N-atom of the piperidine ring allows for the introduction of diverse substituents, which in turn enables the modulation of σ₁ affinity and selectivity. nih.gov

Role of the Carboxamide Moiety in Ligand-Target Interactions

The carboxamide moiety is a critical functional group in N-benzylpiperidine-4-carboxamides, playing a significant role in ligand-target interactions. This group can participate in hydrogen bonding and other electrostatic interactions within the binding site of a receptor or enzyme. In a series of acetylcholinesterase inhibitors, the ester linker in a lead compound was replaced with a more metabolically stable amide linker, demonstrating the importance of this moiety in maintaining biological activity. nih.gov

The length of the carbon linker between the nitrogen atom and the 4-benzylpiperidine (B145979) core in some derivatives is crucial for determining selectivity for the dopamine transporter (DAT). nih.govbiomolther.org Specifically, compounds with a two-carbon linker showed much higher potency for DAT inhibition than those with a three-carbon linker. nih.gov Conversely, derivatives with a three-carbon linker displayed better dual serotonin and norepinephrine reuptake inhibition. nih.gov This highlights the role of the carboxamide moiety and its associated linker in orienting the molecule within the binding pocket and influencing its pharmacological profile.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of N-benzylpiperidine-4-carboxamide derivatives is intrinsically linked to their structure-activity relationship. The spatial arrangement of the N-benzyl group, the piperidine ring, and the carboxamide function dictates how the molecule fits into and interacts with its biological target. Docking simulations of these compounds into monoamine transporters have shown that the N-benzylpiperidine moiety often orients itself towards the inner pocket of the transporter, engaging in multiple hydrophobic interactions. biomolther.org

For instance, in the human norepinephrine transporter (hNET), the 4-benzylpiperidine moiety interacts with hydrophobic residues in transmembrane domains (TM) 1, 3, and 6. biomolther.org The conformation of the entire molecule, including the torsional angles between the different structural components, will determine the efficiency of these interactions. The binding pose of these ligands can be similar across different transporters, such as hNET and the human dopamine transporter (hDAT), with the aromatic rings being surrounded by hydrophobic residues. biomolther.org Therefore, understanding the preferred conformations of these molecules is essential for rational drug design and for explaining the observed SAR.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding and predicting the biological activity of N-benzylpiperidine-4-carboxamide derivatives. These computational models correlate variations in the chemical structure of compounds with their biological activities. For N-benzylpiperidine derivatives, QSAR models have been successfully developed to predict their potency as acetylcholinesterase (AChE) inhibitors. documentsdelivered.comnih.gov These models often use molecular descriptors such as van der Waals volume and topochemical indices to establish these correlations. nih.gov

In one study, multiple linear regression (MLR) and genetic function approximation (GFA) were used to develop robust predictive models for AChE inhibition by a series of N-benzylpiperidines. documentsdelivered.com For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have been employed to examine the influence of substitutions on the phenylacetamide aromatic ring on binding at σ₁ and σ₂ receptors. acs.org These QSAR models can provide insights into the key structural features required for activity and can be used to guide the design of new, more potent, and selective compounds.

Table 2: QSAR Models for N-Benzylpiperidine Derivatives

Compound Series Target QSAR Method Key Finding
N-benzylpiperidines AChE MLR, GFA, MLP Developed robust predictive models for inhibitory concentration. documentsdelivered.com
1-benzyl-4[w(substituted phthalimido)alkyl]piperidines AChE Van der Waals volume, topochemical index AChE inhibition is dominantly controlled by the topochemical index. nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamides σ₁ and σ₂ receptors Hansch-type QSAR Examined the influence of aromatic substitutions on receptor binding. acs.org

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the resulting complex. jscimedcentral.com This method is instrumental in screening virtual libraries of compounds and understanding structure-activity relationships.

Docking simulations for piperidine-carboxamide derivatives frequently reveal a pattern of specific, stabilizing interactions within protein binding sites. Studies on analogous compounds targeting various receptors, such as the sigma-1 receptor (S1R) and viral proteases, highlight the critical role of different functional groups in achieving high-affinity binding. nih.govnih.gov

The protonated nitrogen atom within the piperidine (B6355638) ring is often crucial, forming strong ionic interactions or salt bridges with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the receptor's binding pocket. nih.gov The aromatic benzyl (B1604629) group can engage in hydrophobic interactions and π-π stacking with aromatic residues such as tryptophan (Trp) or phenylalanine (Phe), while the carboxamide group serves as a potent hydrogen bond donor and acceptor. acs.org For example, in studies of arylpiperazine derivatives, hydrophobic interactions were found to be the primary force binding the ligand to the androgen receptor. nih.gov

Table 1: Common Ligand-Protein Interactions for Piperidine-Carboxamide Analogs
Interaction TypeLigand Moiety InvolvedReceptor Residues InvolvedSignificance
Hydrogen BondCarboxamide (C=O, N-H)Ser, Thr, Asn, Gln, MetProvides specificity and directionality to binding.
HydrophobicBenzyl Ring, Butyl ChainAla, Val, Leu, Ile, TrpContributes significantly to binding affinity by interacting with nonpolar pockets. acs.orgnih.gov
Ionic / Salt BridgePiperidine Nitrogen (protonated)Asp, GluActs as a strong anchor point for the ligand within the binding site. nih.gov
Cation-πPiperidine Nitrogen (protonated)Trp, Phe, TyrA strong, non-covalent interaction that significantly stabilizes the complex. nih.govacs.org

Through molecular docking, specific amino acid residues that are critical for binding—often termed "hotspots"—can be identified. For inhibitors targeting human Butyrylcholinesterase (hBChE), docking studies revealed that ligands can occupy distinct subpockets, including the acyl-binding pocket, the choline-binding pocket, and the peripheral anionic site (PAS). acs.org The benzyl group of a related inhibitor was shown to lie above Trp82, forming hydrophobic interactions, while its tertiary amine formed a cation-π interaction with the same residue. acs.org Similarly, docking of piperidine derivatives into the sigma-1 receptor identified a key bidentate salt bridge interaction between the piperidine nitrogen and the carboxylate groups of Glu172 and Asp126. nih.gov This level of detail is invaluable for structure-based drug design, allowing for the targeted modification of a ligand to enhance its affinity and selectivity for a particular target.

Molecular Dynamics Simulations

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. acs.org This technique is used to assess the stability of the ligand-receptor complex and understand its conformational flexibility in a simulated physiological environment. nih.gov

A key application of MD simulations is to validate the stability of a docking pose. acs.orgrsc.org A ligand-protein complex is placed in a simulated box of water with physiological ion concentrations, and its movements are simulated over a period typically ranging from nanoseconds to microseconds. acs.orgnih.gov The conformational stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains securely in the binding pocket without significant deviation. acs.org

Table 2: Interpreting RMSD in Molecular Dynamics Simulations
RMSD Value (Å)FluctuationInterpretationStatus
1-3 ÅLowThe ligand maintains a stable binding pose within the receptor's active site throughout the simulation.Stable Complex
> 3 ÅHigh / IncreasingThe ligand is conformationally unstable and may be dissociating from the binding pocket. The initial docking pose is likely not viable.Unstable Complex

Biological complexes are not rigid; they are dynamic entities that flex and breathe. nih.gov MD simulations capture these movements, revealing that ligand-receptor interactions are a dynamic equilibrium. For instance, a hydrogen bond observed in a static docking pose may break and reform multiple times during a simulation. By analyzing the entire MD trajectory, researchers can determine the frequency and duration of key interactions, providing a more accurate and realistic assessment of the binding mode. nih.gov This dynamic analysis can explain how a flexible ligand can adapt its conformation to fit within the binding site and how the protein itself may adjust to accommodate the ligand. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide the most accurate description of a molecule's electronic structure. nih.gov While computationally intensive, these methods are used to refine molecular geometries, calculate accurate charge distributions, and determine a range of electronic properties that govern molecular reactivity and interactions. nih.govrowansci.com

QC methods are often used to generate high-quality parameters for the less-accurate, but much faster, molecular mechanics (MM) force fields used in docking and MD simulations. rowansci.com For example, calculating the electrostatic potential (ESP) charges of a ligand with DFT provides a more accurate representation of its charge distribution than standard MM force fields, leading to more reliable MD simulations. acs.org Furthermore, DFT calculations are essential for understanding properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structure. rsc.orgrsc.org

Table 3: Key Properties from Quantum Chemical Calculations in Drug Design
Calculated PropertyMethodologyApplication in Drug Design
Optimized Molecular GeometryDFT (e.g., B3LYP)Provides the lowest energy conformation of the ligand, serving as a starting point for docking. rowansci.com
Atomic Charges (e.g., RESP)DFTGenerates accurate electrostatic parameters for more reliable Molecular Dynamics simulations. acs.org
Molecular Electrostatic Potential (MEP)DFTVisualizes charge distribution, identifying regions likely to engage in electrostatic or nucleophilic/electrophilic interactions.
HOMO/LUMO EnergiesDFTAssesses the chemical reactivity and kinetic stability of the molecule. nih.gov
NMR Chemical ShiftsGIAO-DFTPredicts NMR spectra to aid in structural verification when compared with experimental data. rsc.orgrsc.org

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its chemical behavior and reactivity. For derivatives of N-benzylpiperidine, the distribution of electron density is a key determinant of their interaction with biological targets. Computational studies on related structures, such as N-benzylpiperidine analogs, often employ methods like Density Functional Theory (DFT) to analyze molecular orbitals and charge distribution. researchgate.net

In a typical N-benzylpiperidine moiety, the nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it a nucleophilic center. The benzyl group, with its aromatic ring, can participate in π-π stacking interactions, which are crucial for binding to biological macromolecules. nih.gov The butyl group attached to the piperidine nitrogen in N-benzyl-N-butylpiperidine-4-carboxamide would further influence the steric and electronic properties, potentially enhancing lipophilicity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of this compound. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For similar heterocyclic compounds, it has been shown that modifications to the substituent groups can modulate this energy gap, thereby fine-tuning the molecule's reactivity and stability. researchgate.net

Table 1: Predicted Electronic Properties of N-benzylpiperidine Derivatives (Note: This table is illustrative and based on general findings for the class of compounds, as specific data for this compound is not available.)

PropertyPredicted Influence of Molecular Fragments
HOMO DistributionLikely localized on the piperidine nitrogen and the benzyl ring.
LUMO DistributionGenerally distributed over the aromatic system and the carboxamide group.
Molecular Electrostatic Potential (MEP)Negative potential around the carbonyl oxygen and the piperidine nitrogen; positive potential around the amide N-H group.
Reactivity HotspotsPiperidine nitrogen (nucleophilic), amide N-H (electrophilic/H-bond donor), carbonyl oxygen (nucleophilic/H-bond acceptor).

Energetic Considerations of Tautomeric Forms and Isomers

Tautomerism, the interconversion of structural isomers, is an important consideration for molecules with labile protons and multiple functional groups. For this compound, the primary site for potential tautomerism is the amide group, which can exist in the amide and imidic acid forms. However, for simple amides, the amide form is overwhelmingly more stable under physiological conditions.

The N-benzyl and N-butyl groups on the piperidine nitrogen also contribute to the conformational landscape. The rotation around the C-N bonds can lead to different spatial arrangements of these bulky groups, which can be analyzed using computational energy profiling. Studies on related N-alkylpiperidine derivatives have explored the energetic barriers to ring inversion and substituent rotation. nih.gov

Table 2: Potential Isomeric and Conformational States of this compound (Note: This table is illustrative and based on general principles of stereochemistry and conformational analysis.)

Type of Isomerism/ConformationDescriptionPredicted Energetic Preference
Piperidine Ring ConformationCan exist in chair, boat, and twist-boat conformations.The chair conformation is significantly more stable.
Substituent Orientation (4-carboxamide)The carboxamide group can be in an axial or equatorial position.The equatorial position is generally favored to minimize steric hindrance.
Rotational Isomers (Rotamers)Rotation around the N-CH2(benzyl) and N-CH2(butyl) bonds.The lowest energy rotamers will be those that minimize steric clashes between the benzyl and butyl groups and the piperidine ring.

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structural formula. clinmedkaz.org This approach is valuable in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects. For novel piperidine derivatives, PASS analysis has been used to predict a wide range of biological activities, including effects on the central nervous system, antimicrobial properties, and potential as anticancer agents. clinmedkaz.org

For a molecule like this compound, a PASS prediction would likely indicate a spectrum of activities associated with the N-benzylpiperidine and carboxamide scaffolds. The N-benzylpiperidine moiety is a common feature in compounds targeting various receptors and enzymes in the central nervous system. nih.govacs.org The carboxamide group is a versatile functional group found in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. nih.gov

A hypothetical PASS prediction for this compound might suggest activities such as:

Enzyme Inhibition: Potential inhibition of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research. nih.govnih.gov

Receptor Antagonism/Agonism: Interaction with various G-protein coupled receptors (GPCRs) or ion channels.

Antimicrobial Activity: Some piperidine derivatives have shown antibacterial or antifungal properties. researchgate.net

The results of a PASS prediction are typically presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

Table 3: Illustrative PASS Prediction for a Piperidine Carboxamide Derivative (Note: This table is a hypothetical representation of PASS output for a compound structurally related to this compound.)

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Cholinesterase Inhibitor0.6500.015
Dopamine (B1211576) Receptor Antagonist0.5800.032
Anticonvulsant0.4950.051
Antibacterial0.4200.078

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govmdpi.com These models can then be used as 3D queries to search large compound databases in a process known as virtual screening, with the aim of identifying novel molecules with the desired activity. sci-hub.seufu.br

For the N-benzylpiperidine class of compounds, pharmacophore models have been successfully developed for various targets, including cholinesterases, sigma receptors, and other CNS-related proteins. sci-hub.senih.gov A typical pharmacophore model for an N-benzylpiperidine derivative might include:

A positive ionizable feature corresponding to the piperidine nitrogen.

One or more hydrophobic/aromatic regions representing the benzyl group and other lipophilic substituents.

Hydrogen bond acceptor and/or donor features, which could be contributed by the carboxamide group in this compound. nih.gov

Virtual screening campaigns using such pharmacophore models have led to the discovery of new and potent inhibitors for a variety of biological targets. sci-hub.sersc.org The process typically involves filtering a large library of compounds based on their ability to match the pharmacophore model, followed by molecular docking studies to predict the binding mode and affinity of the hit compounds. nih.gov

Table 4: Common Pharmacophoric Features for N-Benzylpiperidine Derivatives (Note: This table is a generalized representation based on published pharmacophore models for this class of compounds.)

Pharmacophoric FeatureCorresponding Chemical GroupRole in Molecular Recognition
Positive Ionizable (PI)Piperidine NitrogenForms ionic interactions with acidic residues (e.g., Asp, Glu).
Hydrophobic (HY)/Aromatic (AR)Benzyl Group, Butyl GroupEngages in van der Waals and π-π stacking interactions with hydrophobic pockets.
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen of the CarboxamideAccepts hydrogen bonds from donor groups in the binding site.
Hydrogen Bond Donor (HBD)Amide N-HDonates a hydrogen bond to acceptor groups in the binding site.

Pharmacological and Biological Evaluation Methodologies

In Vitro Biological Assays for Target Identification and Validation

In vitro assays are fundamental in determining the biological targets of novel chemical entities. For the N-benzylpiperidine-4-carboxamide scaffold, a variety of assays have been employed to elucidate its interaction with key biological molecules and pathways.

Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors, Muscarinic Receptors, Cholinesterases)

Dopamine Receptors: Derivatives of the piperidine (B6355638) carboxamide scaffold have been evaluated for their binding affinity to dopamine receptor subtypes. In a study of piperidine-based ligands, a derivative with a 4-benzyl substitution (compound 8) showed a high affinity for the D4 receptor (pKᵢ = 8.71) and significant selectivity over D2 and D3 receptors. mdpi.com A related analog where the benzyl (B1604629) group was replaced with an n-butyl group (compound 7) also demonstrated potent and selective D4 receptor binding. mdpi.com The shift of the piperidine nitrogen from position 1 to 4 in the 4-benzyl derivative (compound 16) maintained high D4 affinity (pKᵢ = 8.79) and even increased selectivity over the D2 receptor. mdpi.com However, the same structural change in the 4-butyl analog (compound 15) led to a significant decrease in affinity for the D4 receptor (pKᵢ = 6.12). mdpi.com

Computational studies on N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have also been used to predict binding affinities for D3 and D4 dopamine receptors. nih.gov Furthermore, research into benzyloxy piperidine-based compounds identified them as potent and selective dopamine D4 receptor antagonists. nih.gov

Muscarinic Receptors: Currently, there is no publicly available data from in vitro radioligand binding assays detailing the specific affinities of N-benzyl-N-butylpiperidine-4-carboxamide or its direct carboxamide derivatives for muscarinic acetylcholine (B1216132) receptors.

Cholinesterases: The N-benzylpiperidine carboxamide core is a key feature in several compounds designed as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.govnih.govnih.gov These derivatives are evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Butyrylcholinesterase, 5-alpha Reductase, PARP-1, T-type Ca2+ Channels)

Acetylcholinesterase and Butyrylcholinesterase: The inhibitory activity of N-benzylpiperidine carboxamide derivatives against AChE and BChE is a significant area of investigation. A series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were synthesized and evaluated, with compound 4e emerging as the most effective inhibitor against both AChE (IC₅₀ = 16.07 μM) and BChE (IC₅₀ = 15.16 μM). nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for both enzymes. nih.gov

In another study, N-benzylpiperidine carboxamide derivatives were designed based on the structure of the known AChE inhibitor donepezil. nih.govnih.gov By replacing the ester linker in a lead compound with a more metabolically stable amide linker, researchers developed novel inhibitors. nih.gov Two analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) , showed potent in vitro AChE inhibition with IC₅₀ values of 0.41 μM and 5.94 μM, respectively. nih.govresearch-nexus.net

A separate series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones also demonstrated significant AChE inhibitory activity, with compound 9m (4-Cl substituted) showing an IC₅₀ of 0.21 μM. nih.gov

Interactive Table of Cholinesterase Inhibition Data

Click to view data
CompoundTarget EnzymeIC₅₀ (μM)Source
4e Acetylcholinesterase (AChE)16.07 nih.gov
4e Butyrylcholinesterase (BChE)15.16 nih.gov
Compound 28 Acetylcholinesterase (AChE)0.41 nih.govresearch-nexus.net
Compound 20 Acetylcholinesterase (AChE)5.94 nih.govresearch-nexus.net
Compound 9m Acetylcholinesterase (AChE)0.21 nih.gov
Derivative 4a Acetylcholinesterase (AChE)2.08 nih.gov
Derivative 4a Butyrylcholinesterase (BChE)7.41 nih.gov

5-alpha Reductase, PARP-1, and T-type Ca2+ Channels: There is no available scientific literature reporting the evaluation of this compound or its direct derivatives in enzyme inhibition assays for 5-alpha reductase, Poly(ADP-ribose) polymerase-1 (PARP-1), or T-type Ca2+ channels.

Cellular Assays (e.g., Anti-influenza, Anti-tubercular, Anticancer cytotoxicity)

Anti-influenza: A class of N-benzyl-4,4-disubstituted piperidines has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. nih.gov These compounds are believed to act by inhibiting the low pH-induced, hemagglutinin (HA)-mediated membrane fusion process. nih.gov Computational studies suggest a novel binding site near the HA2 fusion peptide.

Anti-tubercular: The piperidine-4-carboxamide (P4C) scaffold is a promising starting point for anti-tubercular agents. The P4C compound MMV688844 was identified as a potent inhibitor of Mycobacterium abscessus growth. nih.gov Further optimization of this hit led to analogs with increased activity. nih.gov These compounds were found to target DNA gyrase, a mechanism distinct from fluoroquinolones. nih.govnih.gov Another study focused on optimizing an N-benzyl-5-nitrofuran-2-carboxamide hit, which led to analogs with potent in vitro activity against the Mycobacterium tuberculosis H37Rv strain (MIC = 0.019–0.20 μM) and low cytotoxicity. researchwithrutgers.com

Anticancer Cytotoxicity: The N-benzylpiperidine carboxamide structure has been investigated for applications in oncology. A radioiodinated derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide , was evaluated for its binding characteristics in MCF-7 breast cancer cells, which express a high density of sigma receptors. nih.gov In a separate study, potent and selective D4 receptor antagonists with a piperidine scaffold were tested for potential anticancer activity in U87 MG, T98G, and U251 MG glioma cells, given the proposed involvement of D4R in glioblastoma. mdpi.com Additionally, various N-substituted 1H-indole-2-carboxamides have shown significant and selective inhibition of cell proliferation and potent cytotoxic effects against several tumor cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov

Neurotransmitter Transporter Inhibition Studies (e.g., Dopamine Transporter, Serotonin (B10506) Transporter)

Research has explored 4-benzylpiperidine (B145979) carboxamides as inhibitors of monoamine transporters. The length of the linker between the nitrogen and the 4-benzylpiperidine moiety was found to be crucial for activity, with a two-carbon linker leading to stronger inhibition of the dopamine transporter (DAT) compared to a three-carbon linker. The nature of the aromatic ring substituent also plays a key role in selectivity. Specifically, compounds with a diphenyl group show stronger inhibition of DAT, whereas those with a biphenyl (B1667301) group have a greater inhibitory effect on the serotonin transporter (SERT).

Preclinical In Vivo Models for Efficacy Assessment (Non-Human Studies)

Preclinical in vivo studies are essential to assess the efficacy of drug candidates in a complex biological system, providing insights that in vitro assays cannot.

Efficacy in Relevant Disease Models (e.g., Neurodegenerative, Infectious Disease, Oncology models)

Neurodegenerative Disease Models: A novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivative, compound 4e , was assessed for its neuroprotective effects and showed a 23.2% protective effect at 50 µM against amyloid-beta-induced toxicity in PC12 neuronal cells. nih.gov In a different study, a D3-selective N-phenylpiperazine analog, compound 6a , was evaluated in an in-vivo model using unilateral 6-hydroxydopamine lesioned rats to assess its activity in inhibiting L-dopa-dependent abnormal involuntary movements, a model relevant to Parkinson's disease. mdpi.com

Infectious Disease Models: Currently, there is no publicly available data on the efficacy of this compound or its close derivatives in preclinical in vivo models of infectious diseases. The reported studies have been confined to in vitro and cellular assays.

Oncology Models: The biodistribution of the radioiodinated sigma receptor ligand 4-[¹²⁵I]BP ([¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) was studied in rats. nih.gov The compound cleared rapidly from the blood but more slowly from the hepatobiliary system, and its specific in vivo receptor binding was confirmed by blocking studies with haloperidol. nih.gov These studies are foundational for the potential use of such compounds in imaging breast cancer. nih.gov While numerous oncology in vivo models exist, including xenograft and syngeneic models for various cancers, specific efficacy studies using this compound in these models have not been reported in the available literature. nuvisan.com

Evaluation of Specific Biological Endpoints

The primary biological targets for N-benzylpiperidine derivatives are often associated with neurodegenerative diseases, particularly Alzheimer's disease. The evaluation of specific biological endpoints for these compounds typically focuses on their ability to inhibit key enzymes involved in the progression of such diseases.

A significant area of investigation for N-benzylpiperidine carboxamide derivatives is their potential as cholinesterase inhibitors. nih.govresearch-nexus.net The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

In vitro enzymatic assays are the standard method for evaluating the inhibitory activity of these compounds against AChE and BChE. nih.gov These assays measure the rate of enzyme activity in the presence and absence of the test compound. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, a series of N-benzyl-piperidine derivatives were rationally designed and evaluated as multitarget-directed AChE and BuChE inhibitors. nih.gov One of the most potent derivatives, compound 4a , demonstrated an IC50 of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Another study on novel N-benzylpiperidine carboxamide derivatives identified two active analogues with in vitro IC50 values against acetylcholinesterase of 0.41 µM and 5.94 µM, respectively. nih.govresearch-nexus.net

Beyond cholinesterase inhibition, other biological endpoints are also explored. For instance, some N-benzylpiperidine derivatives have been evaluated for their ability to inhibit histone deacetylase (HDAC), another potential target in Alzheimer's disease therapy. Furthermore, the evaluation may extend to assessing the compound's impact on serotonin and norepinephrine (B1679862) reuptake, as some 4-benzylpiperidine carboxamides have shown potential as triple reuptake inhibitors. biomolther.orgnih.gov The inhibitory effects on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are typically determined using in vitro reuptake assays with cell lines expressing these transporters. biomolther.orgnih.gov

The following table summarizes the inhibitory activities of some N-benzylpiperidine carboxamide analogues against various biological targets.

Compound/AnalogueTarget EnzymeIC50 Value (µM)
4a Acetylcholinesterase (AChE)2.08 nih.gov
4a Butyrylcholinesterase (BuChE)7.41 nih.gov
Analogue 1Acetylcholinesterase (AChE)0.41 nih.govresearch-nexus.net
Analogue 2Acetylcholinesterase (AChE)5.94 nih.govresearch-nexus.net

High-Throughput Screening (HTS) Methodologies for Analogues

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large numbers of compounds to identify "hits" with desired biological activity. thermofisher.com For analogues of this compound, HTS would be employed to screen libraries of related compounds against specific biological targets.

The process typically involves the use of automated systems to dispense small volumes of test compounds into multi-well plates, followed by the addition of reagents for the biological assay. nih.gov The output of the assay, such as fluorescence or luminescence, is then measured by a plate reader. The design of the compound library is crucial for the success of an HTS campaign. Libraries of piperazine-2-carboxamide (B1304950) derivatives, structurally similar to piperidine-4-carboxamides, have been synthesized for general screening purposes. 5z.com These libraries are often designed to have a high degree of chemical diversity to maximize the chances of finding novel active compounds. 5z.com

For screening analogues of this compound, a typical HTS assay might involve a fluorescent-based enzymatic assay for cholinesterase inhibition. In such an assay, a non-fluorescent substrate is converted by the enzyme into a fluorescent product. The presence of an inhibitor would reduce the rate of fluorescence generation. The data from the HTS campaign is then analyzed to identify compounds that show significant inhibition. These "hits" are then subjected to further testing to confirm their activity and determine their potency.

The table below outlines the general steps involved in an HTS campaign for screening N-benzylpiperidine carboxamide analogues.

StepDescription
1. Library Preparation A diverse library of N-benzylpiperidine carboxamide analogues is synthesized or acquired. thermofisher.com5z.com
2. Assay Development A robust and sensitive assay, often fluorescence-based, is developed and optimized for the target of interest (e.g., AChE).
3. High-Throughput Screening The compound library is screened against the target using automated robotic systems. nih.gov
4. Data Analysis The screening data is analyzed to identify "hit" compounds that exhibit the desired biological activity.
5. Hit Confirmation and Validation The activity of the hit compounds is confirmed through re-testing and secondary assays.

Radioligand Binding Techniques

Radioligand binding assays are a fundamental tool in pharmacology for studying the interaction of ligands with their receptors. sigmaaldrich.com These assays use a radioactively labeled compound (the radioligand) to quantify the number of receptors in a tissue or cell preparation and to determine the affinity of unlabeled compounds for these receptors.

For this compound and its analogues, radioligand binding assays could be used to investigate their binding to various receptors, such as serotonin, dopamine, or other G-protein coupled receptors (GPCRs). researchgate.net The basic principle of a competition binding assay involves incubating a fixed concentration of a radioligand with a preparation of the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is a measure of its binding affinity.

The data from a radioligand binding assay is typically plotted as a competition curve, from which the IC50 value of the test compound can be determined. The affinity of the compound for the receptor is then expressed as the inhibition constant (Ki), which is calculated from the IC50 value and the affinity of the radioligand for the receptor. nih.gov

For example, to assess the binding of an N-benzylpiperidine carboxamide analogue to the serotonin transporter, a radioligand such as [³H]-citalopram could be used in a binding assay with membranes prepared from cells expressing the serotonin transporter. The displacement of [³H]-citalopram by the test compound would indicate its affinity for the transporter.

The following table details the key parameters obtained from radioligand binding assays.

ParameterDescription
Bmax The maximum number of binding sites for the radioligand in the tissue preparation. nih.gov
Kd The dissociation constant of the radioligand, representing the concentration at which 50% of the receptors are occupied. nih.gov
IC50 The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand.
Ki The inhibition constant, which represents the affinity of the unlabeled test compound for the receptor.

Mechanisms of Action

Molecular Level Interactions with Biological Targets

At the molecular level, N-benzylpiperidine carboxamide derivatives have been shown to engage with several key biological players, including receptors and enzymes, and to interfere with fundamental cellular processes.

Derivatives of N-benzylpiperidine carboxamide exhibit a range of modulatory effects on various receptor subtypes. Notably, these compounds have been identified as antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, certain analogs demonstrate a preference for the α7 nAChR subtype, acting as noncompetitive antagonists. nih.gov This suggests they function as negative allosteric modulators, binding to a site on the receptor distinct from the acetylcholine binding site to inhibit its function. nih.gov This antagonism has been shown to inhibit cytosolic Ca2+ signals mediated by nAChRs. nih.gov

Furthermore, the N-benzylpiperidine scaffold is a key pharmacophore for interacting with monoamine transporters, which are crucial for regulating neurotransmitter levels. Studies on 4-benzylpiperidine (B145979) carboxamides have demonstrated their ability to inhibit the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govkoreascience.kr The degree of inhibition and the selectivity for these transporters are influenced by the structural features of the molecule, such as the length of the carbon linker and the nature of the aromatic substituents. nih.govkoreascience.kr For instance, compounds with a two-carbon linker between the nitrogen and the 4-benzylpiperidine moiety tend to have a stronger inhibitory effect on DAT. nih.gov Some analogs also show inhibitory activity at 5-HT3A serotonin receptors. nih.gov

Research has also pointed to the interaction of N-benzylpiperidine derivatives with sigma receptors. A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to the carboxamide class, have shown high affinity for sigma-1 receptors and, in some cases, significant affinity for sigma-2 receptors. nih.govnih.gov Additionally, certain N-benzylpiperidine analogs have been investigated for their potential as dopamine D2 and D4 receptor antagonists. acs.orgnih.gov

A primary mechanism of action for many N-benzylpiperidine carboxamide analogs is the inhibition of key enzymes, particularly those involved in neurotransmitter metabolism. A significant body of research has focused on their role as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov The inhibition of these enzymes prevents the breakdown of the neurotransmitter acetylcholine, a strategy employed in the management of Alzheimer's disease.

The potency of these compounds as cholinesterase inhibitors varies depending on their specific chemical structure. For example, the exchange of an ester linker for a more metabolically stable amide linker in some designs has yielded potent inhibitors. nih.gov Molecular docking studies have provided insights into the binding of these inhibitors to the active site of cholinesterases, indicating a close correlation with the binding of established drugs like donepezil. nih.gov

The following table summarizes the inhibitory activity of selected N-benzylpiperidine carboxamide analogs against cholinesterases:

Compound NameTarget EnzymeIC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41 ± 1.25
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)AChE5.94 ± 1.08

Data sourced from a study on novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. nih.gov

Beyond direct receptor and enzyme modulation, certain N-benzylpiperidine derivatives have been shown to interfere with pathological cellular processes. A notable example is the inhibition of β-amyloid (Aβ) peptide aggregation. nih.gov The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some N-benzylpiperidine analogs, designed as multi-target-directed ligands, have demonstrated the ability to inhibit this aggregation process in addition to their cholinesterase inhibitory activity. nih.gov For instance, one promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, showed 72.5% inhibition of Aβ aggregation at a concentration of 10 µM. nih.gov

Intracellular Signaling Cascades Affected by N-benzyl-N-butylpiperidine-4-carboxamide and Analogues

The interaction of N-benzylpiperidine carboxamide derivatives with their molecular targets initiates changes in intracellular signaling cascades. As previously mentioned, the antagonism of α7 nAChRs by these compounds leads to a direct inhibition of cytosolic Ca2+ signals. nih.gov Calcium is a ubiquitous second messenger, and its modulation can have widespread effects on cellular function, including gene expression, neurotransmitter release, and enzyme activation.

Furthermore, the inhibition of monoamine transporters has a profound impact on neurotransmitter signaling. By blocking the reuptake of dopamine, for example, certain 4-benzylpiperidine carboxamides can influence dopamine receptor function. It has been demonstrated that pretreatment with a DAT-inhibiting analog can restore the endocytosis of the dopamine D2 receptor (D2R) that is otherwise inhibited by DAT co-expression. nih.gov This suggests that these compounds can modulate the signaling of monoamine neurotransmitters like dopamine through their action on transporters. nih.gov

Advanced Research and Lead Optimization Strategies

Scaffold Hopping and Fragment-Based Drug Discovery in Piperidine (B6355638) Derivatives

Fragment-based drug discovery (FBDD) and scaffold hopping are pivotal strategies in medicinal chemistry for discovering novel lead compounds. wikipedia.org FBDD begins by identifying small molecular fragments that bind weakly to a biological target, which are then progressively optimized to create more potent, drug-like molecules. nih.govfrontiersin.org The piperidine ring is a prevalent heterocyclic scaffold found in numerous pharmaceuticals and is considered a valuable starting point in FBDD campaigns. nih.gov

Scaffold hopping involves modifying the core molecular structure of a known active compound to identify novel chemotypes with improved properties. rsc.org This technique is particularly useful for generating new intellectual property and overcoming limitations of existing scaffolds, such as poor solubility or toxicity. acs.org In the context of piperidine derivatives, scaffold hopping can lead to the discovery of new core structures that maintain the essential binding interactions of the original N-benzylpiperidine-4-carboxamide but offer enhanced pharmacological profiles. rsc.orgresearchgate.net For instance, replacing the piperidine ring with other heterocyclic systems or altering its substitution patterns can lead to compounds with different selectivity and efficacy. acs.org This approach has been successfully used to develop preclinical candidates for various diseases. acs.org

The combination of FBDD and scaffold hopping allows for the exploration of a vast chemical space around the piperidine core, facilitating the design of next-generation therapeutics. wikipedia.orgnih.gov

Multi-Target Ligand Design Approaches Incorporating N-benzylpiperidine-4-carboxamide

The complexity of multifactorial diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which can simultaneously modulate several biological targets. nih.govnih.gov The N-benzylpiperidine scaffold is a key structural motif in the design of MTDLs, particularly for neurodegenerative disorders. nih.govresearchgate.net Researchers have rationally designed and synthesized series of N-benzylpiperidine analogs that act as multifunctional inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govresearchgate.netnih.gov

The design strategy often involves retaining the N-benzylpiperidine fragment, as its basic nitrogen is crucial for targeting the catalytic or peripheral anionic sites of cholinesterases. researchgate.netnih.gov By modifying other parts of the molecule, researchers have developed compounds with balanced inhibitory activities against multiple targets. For example, certain N-benzylpiperidine derivatives have demonstrated potent, dual inhibition of both AChE and BuChE, which is considered a promising approach for managing the progression of Alzheimer's disease. nih.gov

Several studies have yielded compounds with significant inhibitory potential. The data below summarizes the activity of representative multi-target N-benzylpiperidine derivatives.

Table 1: Multi-Target Activity of N-Benzylpiperidine Derivatives

CompoundTarget(s)Inhibitory Activity (IC₅₀)Reference
Derivative 4aAChE / BuChE2.08 µM / 7.41 µM nih.gov
Compound 20AChE5.94 µM nih.gov
Compound 28AChE0.41 µM nih.gov
Compound d5HDAC / AChE0.17 µM / 6.89 µM nih.gov
Compound d10HDAC / AChE0.45 µM / 3.22 µM nih.gov

These findings underscore the utility of the N-benzylpiperidine-4-carboxamide scaffold in generating MTDLs with therapeutic potential for complex diseases. nih.govnih.gov

Strategies for Enhancing Target Selectivity

Achieving high target selectivity is a critical goal in drug development to minimize off-target effects. For piperidine-4-carboxamide derivatives, specific structural modifications have been shown to significantly enhance selectivity for their intended biological targets. units.it A notable example is the optimization of these compounds as sigma-1 (σ1) receptor ligands, where selectivity over the sigma-2 (σ2) receptor is essential. units.itmolbnl.it

Research has demonstrated that modifying the N-benzylcarboxamide portion of the molecule can preserve high affinity for the σ1 receptor while dramatically improving selectivity. units.it In one study, the N-benzylcarboxamide group of a lead compound was replaced with various aliphatic, alicyclic, or tetrahydroquinoline moieties. units.it The introduction of a 4-chlorobenzyl group on the piperidine nitrogen, combined with a tetrahydroquinoline group on the carboxamide nitrogen, resulted in a derivative (compound 2k) with very high σ1 affinity (Ki = 3.7 nM) and an exceptional selectivity ratio of 351 over the σ2 receptor. molbnl.it

The key strategies for enhancing selectivity in this class of compounds include:

Modulating Hydrophobicity: Replacing the N-benzyl group with bulky alkyl, cycloalkyl, or other aromatic-containing residues can maintain good σ1 receptor affinity while improving selectivity against the σ2 receptor. units.it

Optimizing Substituents: The nature and position of substituents on the benzyl (B1604629) ring attached to the piperidine nitrogen are crucial. For instance, a 2,4-dichloro substitution was found to significantly reduce σ1 affinity. units.it

Linker Modification: The number of carbon atoms in the linker between the core and aromatic substituents can influence selectivity for different monoamine transporters, such as those for serotonin (B10506) and dopamine (B1211576). nih.gov

Table 2: Impact of Structural Modifications on Sigma Receptor Selectivity

CompoundModification on Carboxamide Nitrogenσ1 Affinity (Ki, nM)Selectivity (Ki σ2 / Ki σ1)Reference
Lead Compound (1b)N-benzyl2.0105 units.it
2cCyclohexylmethyl10.1180 units.it
2hTetrahydrofurfuryl28.5>35 units.it
2kTetrahydroquinolinyl3.7351 units.itmolbnl.it

These results provide a clear roadmap for designing highly selective piperidine-4-carboxamide ligands. units.it

Development of Tool Compounds for Biological Research

Tool compounds are potent and selective chemical probes that are indispensable for studying the function of biological targets. The N-benzylpiperidine-4-carboxamide scaffold has proven to be a fertile ground for developing such tools. units.itresearchgate.net Highly selective ligands, such as the σ1 receptor-selective compound 2k mentioned previously, are prime candidates for use as tool compounds. units.itmolbnl.it These molecules allow researchers to investigate the specific pharmacological pathways and biological roles of their targets with high precision. units.it

The development of N-benzylpiperidine derivatives as inhibitors for various enzymes and receptors has yielded a range of potential tool compounds. For example, potent and selective inhibitors of acetylcholinesterase, CCR5, and HDACs have been synthesized from this scaffold. nih.govnih.govnih.gov These compounds can be used in vitro and in vivo to probe the biological consequences of inhibiting these specific targets. Furthermore, the core structure, N-benzylpiperidine-4-carboxaldehyde, serves as a key intermediate for synthesizing selective antagonists for α1 adrenergic receptors and for creating radiolabeled PET ligands, which are critical tools for imaging and studying receptor distribution and function in the brain. sigmaaldrich.com

Resistance Mechanism Studies (e.g., in Antimicrobial contexts)

While N-benzyl-N-butylpiperidine-4-carboxamide itself is not primarily studied as an antimicrobial, related piperidine derivatives have shown antimicrobial activity, raising the future prospect of resistance studies. researchgate.net The emergence of antimicrobial resistance is a global threat, and understanding how bacteria develop resistance to new classes of compounds is crucial. mdpi.commdpi.com

General mechanisms of bacterial resistance include:

Enzymatic Degradation: Bacteria may produce enzymes that inactivate the antimicrobial agent. mdpi.com

Target Modification: Alterations in the bacterial target protein can prevent the drug from binding effectively. mdpi.com

Active Efflux: Bacteria can use efflux pumps to actively transport the antimicrobial compound out of the cell. mdpi.com

In the context of piperidine-based compounds, studies have explored their potential as antimicrobials. For instance, piperidine isolated from black pepper has demonstrated activity against Streptococcus mutans, with in-silico models suggesting it acts by inhibiting dihydrofolate reductase, an essential enzyme for DNA synthesis. Another study reported the synthesis of benzoyl and sulphonyl derivatives of piperidine-4-carboxamide and confirmed their antimicrobial activity. researchgate.net Should such compounds be developed further, studies into resistance would likely focus on potential mutations in the target enzyme (e.g., dihydrofolate reductase) or the upregulation of efflux pumps that can recognize and expel the piperidine scaffold. chemrxiv.org

Analytical Methodologies in Research and Development

Spectroscopic Techniques for Structural Elucidation of Novel Analogues

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of newly synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize N-benzyl-N-butylpiperidine-4-carboxamide and its analogues. researchgate.net

In the ¹H NMR spectrum of a typical this compound analogue, distinct signals corresponding to the protons of the benzyl (B1604629), butyl, and piperidine (B6355638) moieties would be expected. The aromatic protons of the benzyl group typically appear in the downfield region, usually between δ 7.2 and 7.4 ppm. chemicalbook.comchemicalbook.com The benzylic protons (CH₂) adjacent to the piperidine nitrogen would likely resonate as a singlet or a multiplet around δ 3.5 ppm. The protons of the n-butyl group would exhibit characteristic multiplets corresponding to the CH₂, CH₂, CH₂, and CH₃ groups, with chemical shifts progressively moving upfield. The piperidine ring protons would present as a complex series of multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 3.0 ppm. chemicalbook.com The amide proton (NH), if present and not exchanged, would appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Key expected signals would include those for the aromatic carbons of the benzyl group (around δ 127-138 ppm), the benzylic carbon (around δ 63 ppm), the carbons of the n-butyl chain (in the δ 14-40 ppm range), the piperidine ring carbons (in the δ 25-55 ppm range), and the carbonyl carbon of the amide group, which would be significantly downfield (around δ 175 ppm). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Benzyl)7.2 - 7.4Multiplet
Benzylic (CH₂)~3.5Singlet/Multiplet
Piperidine (axial/equatorial)1.5 - 3.0Multiplets
Butyl (α-CH₂)~3.3Triplet
Butyl (β, γ-CH₂)1.3 - 1.6Multiplets
Butyl (CH₃)~0.9Triplet
Amide (NH)VariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)~175
Aromatic (Quaternary)~138
Aromatic (CH)127 - 129
Benzylic (CH₂)~63
Piperidine (C4)~45
Piperidine (C2, C6)~53
Piperidine (C3, C5)~28
Butyl (α-CH₂)~48
Butyl (β-CH₂)~29
Butyl (γ-CH₂)~20
Butyl (CH₃)~14

Analysis of coupling constants and two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign these signals and confirm the connectivity of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) would typically be used. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation pattern in the mass spectrum provides valuable structural clues. A prominent fragment would be the benzyl cation or tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the bond between the benzyl group and the piperidine nitrogen. Another characteristic fragmentation would be the loss of the butyl group. Cleavage of the piperidine ring itself would also lead to a series of diagnostic fragment ions. For instance, cleavage at the C-C bonds adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Structural Origin
274[M]⁺Molecular Ion
183[M - C₄H₉]⁺Loss of the butyl group
91[C₇H₇]⁺Benzyl cation/Tropylium ion
175[C₁₂H₁₇N]⁺Piperidine ring fragment
100[C₅H₁₀N=CH₂]⁺Piperidine ring fragment

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. sielc.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

A strong absorption band corresponding to the C=O stretching of the tertiary amide group would be observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the piperidine ring would appear in the 1000-1350 cm⁻¹ range. The aromatic C-H stretching of the benzyl group would be visible above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and butyl groups would be observed in the 2800-3000 cm⁻¹ region. The characteristic C-H out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring would be found in the 690-770 cm⁻¹ range. research-nexus.netgoogle.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AmideC=O Stretch1630 - 1680
Amine/AmideC-N Stretch1000 - 1350
AromaticC-H Stretch> 3000
Aliphatic (Piperidine, Butyl)C-H Stretch2800 - 3000
AromaticC-H Out-of-plane Bend690 - 770

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and its analogues. A reversed-phase HPLC method would typically be employed, using a C18 column. sielc.comsielc.com

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of compounds with a range of polarities. nih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the benzyl chromophore absorbs strongly, typically around 254 nm. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Method Parameters for this compound Analogues

Parameter Typical Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions, identify appropriate solvent systems for column chromatography, and provide a preliminary assessment of purity. google.comnih.gov For this compound, silica (B1680970) gel plates are typically used as the stationary phase.

A variety of solvent systems can be employed as the mobile phase, with the polarity being adjusted to achieve good separation (an Rf value between 0.3 and 0.7). Common mobile phases include mixtures of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) with a more polar solvent like methanol or dichloromethane. Due to the presence of the basic piperidine nitrogen, a small amount of a base, such as triethylamine (B128534), is often added to the mobile phase to prevent tailing of the spots.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active benzyl group. nih.gov Additionally, various staining reagents can be used. Iodine vapor will reversibly stain the compound, appearing as brown spots. A potassium permanganate (B83412) stain is also effective for visualizing compounds with amine functional groups, which will appear as yellow-brown spots on a purple background. nih.gov

Table 6: Common TLC Systems for this compound Analogues

Stationary Phase Mobile Phase System (v/v) Visualization Method
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (1:1)UV (254 nm), Iodine Vapor
Silica Gel 60 F₂₅₄Dichloromethane:Methanol (95:5)UV (254 nm), Potassium Permanganate Stain
Silica Gel 60 F₂₅₄Ethyl Acetate:Methanol:Triethylamine (90:9:1)UV (254 nm), Ninhydrin Stain

Advanced Separation Techniques

Advanced separation techniques are fundamental for isolating "this compound" from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) is frequently used for both purification and purity assessment of carboxamide derivatives. nih.gov In a typical setup, the compound is passed through a column packed with a stationary phase (commonly silica-based) and eluted with a mobile phase under high pressure. The retention time (t_R), the time it takes for the compound to pass through the column, is a characteristic property under specific conditions and is used to identify the compound, while the peak area in the chromatogram corresponds to its quantity. For related (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, purity levels are often reported with specific retention times, such as 97.4% purity at a t_R of 7.061 minutes. nih.gov Purification of the final product is often achieved using silica gel column chromatography. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful combination of separation and identification. gcms.cz In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. researchgate.net As the separated components exit the column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. gcms.cz

For compounds like carboxamides, derivatization may be employed to enhance volatility and improve chromatographic behavior and detection sensitivity. researchgate.netresearchgate.net For instance, the secondary amine nitrogen of related piperazine (B1678402) compounds can be subjected to perfluoroacylation. researchgate.net Similarly, derivatizing analogous carboxylic acids into 4-t-butylbenzyl esters has been shown to significantly increase sensitivity in GC-MS analysis by generating stable tertiary benzyl cations. researchgate.net

Table 1: Representative Parameters for Advanced Separation Techniques

This table illustrates typical conditions used for analyzing carboxamide compounds, based on methodologies applied to structurally related molecules.

ParameterHPLCGC-MS
Stationary Phase C18 or Silica Gel50% Phenyl / 50% Methylpolysiloxane researchgate.net
Mobile Phase/Carrier Gas Gradient of Acetonitrile/WaterHelium researchgate.net
Detector UV-Vis or Diode Array DetectorMass Spectrometer (Electron Ionization)
Injection Mode -Splitless researchgate.net
Typical Application Purity Assessment, Purification nih.govIdentification, Structural Elucidation gcms.cz
Derivatization Not typically requiredMay be used to improve volatility (e.g., acylation) researchgate.net

Quantitative Analytical Methods for Biological Matrices

Quantifying "this compound" in biological matrices such as blood plasma or urine is critical for research studies. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this purpose due to its exceptional sensitivity and selectivity.

The process involves three key steps:

Sample Preparation: The compound must first be extracted from the complex biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to remove interfering substances like proteins and salts that could compromise the analysis.

Chromatographic Separation: The extracted sample is injected into an LC system, where the target analyte is separated from any remaining matrix components. This separation is crucial for preventing ion suppression and ensuring accurate quantification.

Tandem Mass Spectrometry Detection: As the analyte elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific precursor ion (Q1) corresponding to the protonated molecule ([M+H]⁺) is selected. This ion is then fragmented in a collision cell (q2), and a specific, characteristic product ion (Q3) is monitored. This precursor-to-product ion transition is highly specific to the compound, minimizing the likelihood of false positives.

Validated quantification of related piperazine-derived designer drugs in human blood plasma has been successfully achieved using GC-MS, demonstrating the feasibility of such assays for this class of compounds. researchgate.net An LC-MS/MS method would offer even greater sensitivity and is the current standard for bioanalytical quantification.

Table 2: Hypothetical LC-MS/MS Parameters for Quantification in Plasma

This table outlines potential parameters for a selective and sensitive LC-MS/MS method to quantify "this compound".

ParameterValueDescription
Ionization Mode Positive Electrospray (ESI+)The compound contains basic nitrogen atoms, which are readily protonated.
Precursor Ion (Q1) m/z 289.2Corresponds to the [M+H]⁺ ion of the parent molecule (C₁₇H₂₆N₂O).
Product Ion (Q3) m/z 91.1A plausible characteristic fragment corresponding to the stable benzyl cation [C₇H₇]⁺.
Transition 289.2 → 91.1This specific mass transition (Multiple Reaction Monitoring - MRM) ensures high selectivity.
Internal Standard Deuterated AnalogA stable isotope-labeled version of the analyte is ideal for correcting matrix effects and variability.
Limit of Quantification Low ng/mL rangeExpected sensitivity for a typical research-grade LC-MS/MS assay.

Chiral Analysis Methods for Enantiopure Compounds

"this compound" possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities.

Enantioselective Chromatography is the most common approach for chiral separation. This technique uses a chiral stationary phase (CSP) in either an HPLC or GC system. The CSP contains a chiral selector that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. This results in two separate peaks in the chromatogram, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio. The development of new asymmetric reactions to produce N-benzylic heterocycles relies heavily on such analytical methods to measure enantioselectivity. nih.gov

A more advanced and rapid technique for chiral analysis involves 19F NMR-based chemosensing . nih.gov This method uses a chiral probe, such as a 19F-labeled palladium complex, that dynamically binds to the analyte. nih.gov The binding between the chiral probe and each enantiomer of the analyte is slightly different, which results in distinct signals in the 19F NMR spectrum that can be assigned to each enantiomer. nih.gov A key advantage of this approach is that it may not require calibration curves constructed from enantiopure samples, which can be challenging to synthesize, especially during the development of new chemical entities. nih.gov The design of these probes can place the chirality-sensing moiety distal to the binding site, allowing for the effective recognition of bulky analytes. nih.gov

Table 3: Comparison of Chiral Analysis Methods

This table compares the primary methodologies for the analysis of enantiomers of chiral N-heterocycles.

FeatureEnantioselective Chromatography (HPLC/GC)19F NMR with Chiral Probe nih.gov
Principle Differential interaction with a Chiral Stationary Phase (CSP).Differential binding to a chiral NMR probe, causing distinct chemical shifts. nih.gov
Primary Use Separation and quantification of enantiomers.Rapid determination of enantiomeric composition. nih.gov
Requirement Requires a suitable CSP and method development.Requires a suitable chiral probe and NMR spectrometer. nih.gov
Throughput Moderate; each sample is run sequentially.Potentially higher; can be used for rapid screening. nih.gov
Need for Standards Typically requires pure enantiomer standards for peak identification and calibration. nih.govCan sometimes be used without pure standards by analyzing signal ratios. nih.gov

Future Research Directions

Exploration of Novel Biological Targets for N-benzyl-N-butylpiperidine-4-carboxamide Derivatives

The piperidine-4-carboxamide core is a privileged scaffold in drug discovery, known to interact with a diverse range of biological targets. While existing research has identified several receptors and enzymes that derivatives of this class can modulate, a significant opportunity lies in the exploration of novel biological targets.

Future investigations could focus on screening this compound and its analogues against a wider array of biological targets to uncover new pharmacological activities. Based on the activities of structurally related piperidine (B6355638) derivatives, potential new targets for this specific compound class could include, but are not limited to:

Kinases: A computational study on furan-pyrazole piperidine derivatives demonstrated their potential as Akt1 inhibitors. tandfonline.comnih.gov This suggests that this compound derivatives could be evaluated for their inhibitory activity against various kinases involved in cell signaling and proliferation pathways relevant to cancer.

G-Protein Coupled Receptors (GPCRs): The C-C chemokine receptor type 5 (CCR5) has been a successful target for piperidine-4-carboxamide derivatives in the context of anti-HIV therapy. nih.govacs.org Screening against other GPCRs could reveal new therapeutic applications in areas such as inflammation, metabolic disorders, and neurological conditions.

Ion Channels: Certain 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been identified as T-type Ca2+ channel blockers with potential as antihypertensive agents. nih.gov This precedent supports the investigation of this compound derivatives for their effects on various ion channels, which could be relevant for cardiovascular and neurological diseases.

Sigma Receptors: Piperidine-based compounds have shown high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in a variety of central nervous system disorders. rsc.orgunits.it The N-benzyl moiety, in particular, has been shown to be a key feature for sigma receptor binding. units.it

Enzymes: Derivatives of piperidine-4-carboxamide have been explored as inhibitors of human carbonic anhydrase (hCA) for cancer therapy and as chitin (B13524) synthase inhibitors for antifungal applications. nih.govresearchgate.net This opens the door to evaluating this compound derivatives against a broader range of enzymes.

A summary of potential biological targets for piperidine-4-carboxamide derivatives based on existing research is presented in Table 1.

Target Class Specific Target Example Potential Therapeutic Area Reference
KinasesAkt1Cancer tandfonline.comnih.gov
GPCRsCCR5HIV/AIDS nih.govacs.org
Ion ChannelsT-type Ca2+ ChannelsHypertension nih.gov
Other ReceptorsSigma-1 ReceptorCNS Disorders rsc.orgunits.it
EnzymesHuman Carbonic Anhydrase IXCancer nih.gov
EnzymesChitin SynthaseFungal Infections researchgate.net

Application in Emerging Therapeutic Areas

The structural versatility of the piperidine-4-carboxamide scaffold allows for its application in a wide range of therapeutic areas. While some applications are well-established, future research can drive the expansion of this compound derivatives into emerging and underserved medical fields.

Neurodegenerative Diseases: Compounds based on the piperidine-4-carboxamide framework have demonstrated potential as secretory glutaminyl cyclase inhibitors for the treatment of Alzheimer's disease. smolecule.com They act by preventing the formation of pyroglutamate (B8496135) variants of amyloid beta, which are key to amyloid aggregation. smolecule.com Furthermore, computational studies have aimed at designing piperidine-based inhibitors for Alzheimer's disease by targeting cholinesterases and monoamine oxidases. nih.gov

Autoimmune Diseases and Immunomodulation: Piperidine derivatives have shown promise in the treatment of autoimmune diseases and transplant rejection. smolecule.com Certain piperidine-4-carboxamide compounds can selectively prevent immune responses against graft alloantigens while preserving existing memory immune responses, offering an advantage over broadly immunosuppressive agents. smolecule.com

Oncology: The development of piperidine derivatives as inhibitors of the p53-HDM2 interaction presents a promising strategy in cancer therapy. researchgate.net Additionally, their role as inhibitors of cancer-related human carbonic anhydrase isoforms (hCA IX and XII) is an active area of research. nih.gov Recent patent applications also describe piperidine-4-carboxamide derivatives as RAS-PI3K modulators for cancer treatment. google.com

Psychiatric Disorders: Contemporary antidepressant development has focused on triple reuptake inhibitors, and piperidine-4-carboxamide derivatives have shown potential in this area by inhibiting dopamine (B1211576) reuptake while maintaining selectivity for serotonin (B10506) and norepinephrine (B1679862) systems. smolecule.com

Table 2 highlights some of the emerging and established therapeutic areas for piperidine-4-carboxamide derivatives.

Therapeutic Area Mechanism/Target Specific Indication Reference
Neurodegenerative DiseasesSecretory glutaminyl cyclase inhibitionAlzheimer's Disease smolecule.com
ImmunomodulationSelective immunosuppressionAutoimmune Diseases, Transplant Rejection smolecule.com
Oncologyp53-HDM2 inhibition, hCA IX/XII inhibitionVarious Cancers nih.govresearchgate.net
AntidepressantsTriple reuptake inhibition (serotonin, norepinephrine, dopamine)Depression smolecule.com
AntiviralCCR5 antagonismHIV-1 nih.gov
AntihypertensiveT-type Ca2+ channel blockadeHypertension nih.gov
AntifungalChitin synthase inhibitionFungal Infections researchgate.net

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of this compound and its complex analogues can be advanced through modern synthetic methodologies. While traditional methods often involve multi-step sequences including protection and deprotection of the piperidine nitrogen, newer strategies can offer greater efficiency, stereocontrol, and access to a wider chemical space. units.it

Future research in this area should focus on:

Stereoselective Synthesis: The biological activity of piperidine-containing drugs is often dependent on their stereochemistry. google.comthieme-connect.com Advanced catalytic methods, such as transition metal-catalyzed dearomatization of pyridines and C-H functionalization, can provide stereoselective access to highly substituted piperidine cores. nih.govdigitellinc.com These methods can be instrumental in synthesizing sterically hindered piperidines, which are often challenging to create via traditional C-N bond-forming reactions. digitellinc.com

Combinatorial Chemistry and Diversity-Oriented Synthesis: To rapidly generate libraries of this compound analogues for high-throughput screening, combinatorial approaches can be employed. Diversity-oriented synthesis strategies can be used to create structurally diverse molecules from a common piperidine scaffold, increasing the chances of identifying novel biological activities.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid modification of a lead compound to optimize its pharmacological properties without the need for de novo synthesis.

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be integrated into the research and development of this compound derivatives to accelerate the design and optimization process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of piperidine-4-carboxamide derivatives with their biological activities. tandfonline.comnih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.comnih.govresearchgate.net

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives will bind. rsc.orgnih.govresearchgate.net This information can guide the design of new analogues with improved affinity and selectivity. rsc.org

De Novo Design: Generative AI models can be trained on existing libraries of active piperidine derivatives to design entirely new molecules with desired properties. This can help to explore novel chemical space and identify compounds with unique structural features and potentially superior pharmacological profiles.

Focused Research on Specific Stereoisomers and Their Activities

The presence of stereocenters in the piperidine ring and its substituents can have a profound impact on the pharmacological properties of a molecule, including its efficacy, selectivity, and safety profile. thieme-connect.com For a molecule like this compound, which may exist as multiple stereoisomers, it is crucial to conduct focused research on the individual isomers.

Future research should involve:

Asymmetric Synthesis: The development of efficient and scalable asymmetric synthetic routes to obtain enantiomerically pure stereoisomers of this compound and its derivatives is essential. google.comnih.gov

Chiral Separation: For racemic mixtures, chromatographic techniques using chiral stationary phases can be employed to separate and isolate the individual stereoisomers.

Stereospecific Biological Evaluation: Each isolated stereoisomer should be independently evaluated for its biological activity and selectivity against relevant targets. This can reveal which isomer is responsible for the desired therapeutic effect and which may contribute to off-target effects. For instance, structure-activity relationship studies on antihypertensive piperidine-4-carboxamide derivatives revealed that the absolute configuration at the benzylic position was critical for potent inhibitory activity. nih.gov The introduction of a chiral center in the piperidine ring of P300/CBP-associated factor (PCAF) inhibitors was also shown to improve their potency. thieme-connect.com

Conformational Analysis: The three-dimensional conformation of the piperidine ring (e.g., chair, boat, twist-boat) can influence how a molecule interacts with its biological target. rsc.org Studies to determine the preferred conformation of each stereoisomer can provide valuable insights for structure-based design. rsc.org

By systematically investigating the synthesis and biological activity of specific stereoisomers, researchers can develop more potent and selective drug candidates with improved therapeutic indices. thieme-connect.com

Conclusion

Summary of Key Academic Contributions and Research Findings

The primary academic interest in N-benzylpiperidine-4-carboxamide structures lies in their potential as therapeutic agents, particularly in the field of neurodegenerative diseases. Research has focused on designing and synthesizing derivatives of this scaffold to act as inhibitors of cholinesterase enzymes, which are key targets in the treatment of Alzheimer's disease. nih.gov A significant contribution from these studies is the strategic replacement of an ester linkage, found in earlier lead compounds, with a more metabolically stable amide bond. nih.gov This modification addresses a common challenge in drug development, aiming to improve the pharmacokinetic profile of potential drug candidates.

Remaining Challenges and Opportunities for N-benzyl-N-butylpiperidine-4-carboxamide Research

Despite promising in vitro results for the broader class of N-benzylpiperidine-4-carboxamides, significant challenges remain. A primary hurdle is the translation of in vitro potency into in vivo efficacy and safety. Comprehensive preclinical studies are required to fully understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For a specific molecule like this compound, research would need to confirm that the N-butyl substitution provides an optimal balance of lipophilicity and metabolic stability without introducing unforeseen toxicity.

Opportunities for future research are plentiful. There is vast potential in exploring a wider range of substituents on both the benzyl (B1604629) and butyl groups to fine-tune the molecule's selectivity and potency for its target. Further investigation into the compound's ability to cross the blood-brain barrier is a critical step for its development as a CNS-active agent. nih.gov Moreover, exploring secondary mechanisms of action, such as anti-amyloid aggregation or antioxidant effects, could reveal additional therapeutic benefits. researchgate.net The development of more efficient and scalable synthetic methods will also be crucial for producing these compounds for extensive testing. google.comgoogle.com

Broader Implications for Piperidine-Based Drug Discovery

The research into this compound and its analogues underscores the enduring importance of the piperidine (B6355638) scaffold in medicinal chemistry. researchgate.net Piperidine is one of the most prevalent heterocyclic motifs found in FDA-approved drugs, valued for its three-dimensional structure and its ability to be readily functionalized. researchgate.netnih.gov The N-benzylpiperidine fragment, in particular, is a versatile tool that medicinal chemists use to enhance cation-π interactions with biological targets and to optimize physicochemical properties. researchgate.netnih.gov

The study of this specific carboxamide series contributes valuable knowledge to the broader field of drug discovery. It highlights a successful strategy of linker modification—from ester to amide—to enhance metabolic stability, a lesson applicable to many other drug design projects. nih.gov Furthermore, it reinforces the power of combining computational design with chemical synthesis to rationally develop molecules with desired biological activities. The challenges and opportunities in this specific research area mirror those in the wider pursuit of novel therapeutics, emphasizing the iterative process of design, synthesis, and testing that propels the development of new medicines. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-butylpiperidine-4-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A multi-step approach is typically employed, starting with piperidine-4-carboxylic acid derivatives. For example, the synthesis of analogous compounds involves:

  • Step 1 : Activation of the carboxyl group using reagents like thionyl chloride or carbodiimides to form an intermediate acyl chloride or mixed anhydride .
  • Step 2 : Double N-alkylation with benzyl and butyl halides. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical to minimize side reactions .
  • Step 3 : Purification via recrystallization or column chromatography. Yields can be improved by controlling temperature (0–5°C during alkylation) and using excess alkylating agents (1.5–2.0 equivalents) .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for distinct signals: (a) Piperidine ring protons (δ 1.5–2.5 ppm, multiplet), (b) Benzyl group aromatic protons (δ 7.2–7.4 ppm), (c) Butyl chain protons (δ 0.9–1.6 ppm) .
  • ¹³C NMR : Key peaks include the carbonyl carbon (δ ~170 ppm) and quaternary carbons adjacent to nitrogen (δ 50–60 ppm) .
  • IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing structurally similar piperidine-4-carboxamide derivatives?

  • Methodological Answer : Discrepancies in NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic rotational barriers in the amide bond or piperidine ring .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using B3LYP/6-31G* level) to validate assignments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What crystallographic strategies are effective for determining the solid-state conformation of N-substituted piperidine carboxamides?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Key parameters:
  • Space Group Analysis : For example, monoclinic P2₁/c symmetry is common for piperidine derivatives .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., N–H···O=C) to explain packing motifs .
  • Comparative Analysis : Overlay crystal structures with computational models (e.g., Mercury software) to assess torsional angles and steric effects from the N-benzyl and N-butyl groups .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen analogs against target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Focus on binding affinity (ΔG) and pose validation via MD simulations .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity using descriptors like logP and polar surface area .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) while retaining potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.